4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

Description

The exact mass of the compound 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(7-8-16(20)21)18-10-4-9-17(11-12-18)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFXOPMABCMNTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)CCC(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375564 |

Source

|

| Record name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396105-43-4 |

Source

|

| Record name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this document outlines a robust and scientifically sound two-step approach. The synthesis involves the preparation of the key intermediate, 1-benzyl-1,4-diazepane, via reductive amination, followed by its acylation with succinic anhydride. This guide details the underlying chemical principles, step-by-step experimental protocols, purification techniques, and characterization methods, including predicted nuclear magnetic resonance (NMR) data. The content is structured to provide researchers with the necessary theoretical and practical knowledge to successfully synthesize and characterize the target compound.

Introduction

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid (C₁₆H₂₂N₂O₃, Molar Mass: 290.36 g/mol ) is a substituted diazepane derivative.[1][2] The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[3][4] The incorporation of a benzyl group and a butanoic acid moiety suggests potential applications in modulating biological targets where such functionalities are known to interact. This guide addresses the absence of a well-documented synthetic route by proposing a logical and efficient pathway.

Proposed Synthetic Pathway

The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid can be logically approached in two primary stages:

-

Synthesis of 1-Benzyl-1,4-diazepane: This intermediate is prepared through the reductive amination of 1,4-diazepane with benzaldehyde.

-

Acylation of 1-Benzyl-1,4-diazepane: The target molecule is synthesized by the ring-opening acylation of the secondary amine in 1-benzyl-1,4-diazepane with succinic anhydride.

Figure 1: Proposed two-step synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid.

Part 1: Synthesis of 1-Benzyl-1,4-diazepane

Principle and Rationale

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of amines.[5] This process involves the initial reaction of a carbonyl compound (benzaldehyde) with an amine (1,4-diazepane) to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to the corresponding amine.[6] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[7]

Experimental Protocol

Materials:

-

1,4-Diazepane

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve 1,4-diazepane (1.0 eq.) in methanol.

-

Add benzaldehyde (1.0-1.1 eq.) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq.) in portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a sodium hydroxide solution to a pH > 12.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-1,4-diazepane.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Part 2: Synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

Principle and Rationale

The second step involves the acylation of the secondary amine of 1-benzyl-1,4-diazepane with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a succinamic acid derivative.[8] This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol

Materials:

-

1-Benzyl-1,4-diazepane

-

Succinic anhydride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

Procedure:

-

Dissolve 1-benzyl-1,4-diazepane (1.0 eq.) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve succinic anhydride (1.0-1.1 eq.) in the same anhydrous solvent.

-

Slowly add the succinic anhydride solution to the solution of 1-benzyl-1,4-diazepane at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

Purification

The final product, being a carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Alternatively, if impurities are present, purification can be achieved by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure product, which is then collected by filtration, washed with cold water, and dried.

Characterization

The structure of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid can be confirmed by various spectroscopic methods.

Predicted Spectroscopic Data

Due to the lack of published experimental data for the target molecule, the following are predicted NMR chemical shifts based on the analysis of its structure and comparison with similar compounds.[9]

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

~10-12: (br s, 1H) - Carboxylic acid proton (-COOH).

-

~7.20-7.40: (m, 5H) - Aromatic protons of the benzyl group.

-

~3.60: (s, 2H) - Methylene protons of the benzyl group (-CH₂-Ph).

-

~3.40-3.70: (m, 4H) - Methylene protons of the diazepane ring adjacent to the amide nitrogen.

-

~2.70-2.90: (m, 4H) - Methylene protons of the diazepane ring adjacent to the benzyl-substituted nitrogen.

-

~2.50-2.70: (m, 4H) - Methylene protons of the succinyl moiety (-CH₂-CH₂-).

-

~1.80-2.00: (m, 2H) - Methylene protons at the 6-position of the diazepane ring.

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

-

~175-178: Carboxylic acid carbonyl carbon (-COOH).

-

~171-173: Amide carbonyl carbon (-C=O).

-

~138-140: Quaternary aromatic carbon of the benzyl group.

-

~128-130: Aromatic carbons of the benzyl group.

-

~62-64: Methylene carbon of the benzyl group (-CH₂-Ph).

-

~45-55: Methylene carbons of the diazepane ring.

-

~29-32: Methylene carbons of the succinyl moiety.

Mass Spectrometry (MS):

-

ESI-MS (+ve mode): Expected m/z for [M+H]⁺ ≈ 291.17.

-

ESI-MS (-ve mode): Expected m/z for [M-H]⁻ ≈ 289.15.

Data Presentation

Table 1: Summary of Reactants and Product

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 1,4-Diazepane | C₅H₁₂N₂ | 100.16 | Starting Material |

| Benzaldehyde | C₇H₆O | 106.12 | Starting Material |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | Reagent |

| 1-Benzyl-1,4-diazepane | C₁₂H₁₈N₂ | 190.28 | Intermediate |

| 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | C₁₆H₂₂N₂O₃ | 290.36 | Final Product |

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide presents a well-founded and detailed synthetic pathway for 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. By leveraging established and reliable chemical transformations—reductive amination and acylation with an anhydride—this guide provides a practical framework for the synthesis of this compound. The inclusion of detailed experimental protocols, purification methods, and predicted characterization data aims to facilitate its successful preparation and identification in a laboratory setting. This work serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling further investigation into the biological properties of this and related molecules.

References

- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. 2024.

- Jios, J. L., et al. Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. 2005.

- Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.

- Rao, K. S., et al. Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. 2013.

- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C

- El-Sayed, N. N. E., et al. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. 2017.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2017.

- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2018.

- Reductive Amination in the Synthesis of Pharmaceuticals. ACS Omega. 2021.

- Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride.

- Organic Chemistry - Reductive Amin

- 4-(4-BENZYL-1,4-DIAZEPAN-1-YL)-4-OXOBUTANOICACID. Echemi.

- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. Santa Cruz Biotechnology.

- Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence.

- 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. PubChem.

-

Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][7][10]oxazin-7-yl)acetamides and their positive inotropic evaluation. PubMed. 2010.

- Singh, S. P., et al. Fourier transform 13 C NMR analysis of benzodiazepines. Journal of Heterocyclic Chemistry. 1978.

- Diazepam - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- CAS 396105-43-4 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoicacid. Alfa Chemistry.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. 2016.

- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. Santa Cruz Biotechnology (Chinese).

- ChemInform Abstract: Synthesis and Pharmacological Activity of 1,4-Benzodiazepine Derivatives.

-

Synthesis of 2-(4-substitutedbenzyl-[7][10]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[7][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. PubMed. 2011.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid , a specialty chemical with potential applications in proteomics research and as a building block in synthetic chemistry.[1] While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, predicted properties, and established chemical principles to offer a thorough understanding for research and development purposes.

Chemical Identity and Structure

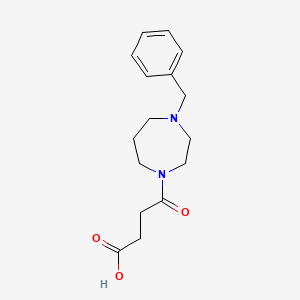

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is a disubstituted diazepane derivative. The core of the molecule is a seven-membered 1,4-diazepane ring, which is functionalized with a benzyl group at one nitrogen atom and an N-acylated butanoic acid chain at the other.

The chemical structure is as follows:

Caption: Chemical structure of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 396105-43-4[1][2][3][4] |

| Molecular Formula | C16H22N2O3[1][2][3] |

| Molecular Weight | 290.36 g/mol [1] |

| IUPAC Name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |

| Synonyms | 1H-1,4-Diazepine-1-butanoic acid, hexahydro-gamma-oxo-4-(phenylmethyl)-; 4-Benzyl-hexahydro-gamma-oxo-1,4-diazepine-1-butanoic acid |

| InChI | InChI=1S/C16H22N2O3/c19-15(7-8-16(20)21)18-10-4-9-17(11-12-18)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21)[5] |

| SMILES | C1CN(CCN(C1)C(=O)CCC(=O)O)CC2=CC=CC=C2[5] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the title compound. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis.

Table 2: Physicochemical Data

| Property | Value | Source |

| Density | 1.192 g/cm³ (Predicted) | |

| Boiling Point | 491 °C at 760 mmHg (Predicted) | |

| Flash Point | 250.8 °C (Predicted) | |

| XLogP3 | 1.46150 (Predicted) | [3] |

| PSA (Polar Surface Area) | 60.8 Ų (Predicted) | [3] |

| Refractive Index | 1.565 (Predicted) | |

| Vapor Pressure | 1.86E-10 mmHg at 25°C (Predicted) |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis proceeds via the nucleophilic attack of the secondary amine of 1-benzyl-1,4-diazepane on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form the final carboxylic acid product.

Caption: Proposed synthesis of the title compound.

Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

Materials:

-

1-benzyl-1,4-diazepane

-

Succinic anhydride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-benzyl-1,4-diazepane (1 equivalent) in the chosen anhydrous solvent.

-

Add succinic anhydride (1 equivalent) to the solution portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of succinic anhydride.

-

Inert Atmosphere: An inert atmosphere protects the reactants and the product from oxidation and side reactions with atmospheric moisture.

-

Stirring: Continuous stirring ensures homogeneity of the reaction mixture and promotes efficient reaction between the reactants.

Analytical Characterization (Expected)

The structure of the synthesized 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid should be confirmed using standard analytical techniques. The expected spectral data are outlined below, based on the known structure and data from analogous compounds.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, multiplets for the diazepane ring protons, and signals for the methylene protons of the butanoic acid chain. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbons of the diazepane ring, the carbonyl carbon of the amide, the carbons of the butanoic acid chain, and the carboxylic acid carbonyl carbon. |

| FT-IR | A broad absorption band for the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹), a sharp peak for the amide C=O stretch (around 1640 cm⁻¹), and a peak for the carboxylic acid C=O stretch (around 1700 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 291.17034.[5] |

Potential Applications and Further Research

While the primary documented use of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is in proteomics research, its structure suggests several other potential applications.[1] The diazepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides or esters, allowing for its use as a versatile building block in the synthesis of more complex molecules.

Further research could explore:

-

The synthesis of derivatives for use as potential therapeutic agents. The 1,4-diazepane core is found in compounds with a wide range of biological activities.

-

Its use as a linker molecule in the development of bioconjugates or targeted drug delivery systems.

-

Coordination chemistry, where the nitrogen and oxygen atoms could act as ligands for metal ions.

Safety and Handling

As with any chemical, 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid should be handled with appropriate safety precautions. It is intended for research use only and not for diagnostic or therapeutic use.[1][4] Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is a chemical intermediate with a well-defined structure and predictable properties. While detailed experimental data is not widely published, this guide provides a solid foundation for its use in research and development. The proposed synthesis and expected analytical data offer a starting point for its preparation and characterization in the laboratory. Its potential as a building block in medicinal and materials chemistry warrants further investigation.

References

-

PubChemLite. 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. [Link]

Sources

An Investigative Guide to the Putative Mechanisms of Action for 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

A Senior Application Scientist's Perspective on Elucidating Novel Compound Bioactivity

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of contemporary drug discovery, we often encounter novel chemical entities (NCEs) for which a clear biological narrative has yet to be written. The compound 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, with the chemical formula C16H22N2O3 and CAS number 396105-43-4, represents one such enigma.[1][2][3] While direct literature on its mechanism of action is sparse, its structural backbone, the 1,4-diazepane ring, is a well-established "privileged structure" in medicinal chemistry.[4] This core is famously present in the benzodiazepine class of drugs, which are renowned for their profound effects on the central nervous system (CNS).[5][6][7]

This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking, in-depth technical roadmap designed for researchers, scientists, and drug development professionals. We will dissect the molecule's structural alerts, formulate plausible hypotheses for its mechanism of action based on its chemical lineage, and provide a comprehensive suite of experimental protocols to systematically investigate these hypotheses. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system to build a robust biological profile for this intriguing compound.

Part 1: Deconstructing the Molecule - Structural Clues and Mechanistic Hypotheses

The structure of 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid presents several key features that inform our initial hypotheses:

-

The 1,4-Diazepane Core: This seven-membered heterocyclic ring containing two nitrogen atoms is the cornerstone of its potential bioactivity. Its presence immediately draws parallels to the 1,4-benzodiazepines, a class of drugs that includes diazepam (Valium).[6][7][8] These compounds are classic positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[9][10][11]

-

The Benzyl Group: The benzyl substituent on one of the nitrogen atoms adds significant lipophilicity to the molecule. This characteristic is crucial for crossing the blood-brain barrier, a prerequisite for any CNS-acting agent.

-

The Butanoic Acid Moiety: The presence of a carboxylic acid group introduces a degree of polarity and the potential for specific ionic interactions with biological targets.

Based on these structural features, we can formulate our primary and secondary hypotheses for the mechanism of action.

Primary Hypothesis: Modulation of the GABAergic System

Our principal hypothesis is that 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid acts as a modulator of the GABAA receptor, akin to benzodiazepines. Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization.[9][10] This results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[6][12][13]

Caption: Hypothesized GABAA Receptor Modulation Pathway

Secondary Hypotheses: Exploring a Broader Pharmacological Landscape

While the GABAergic system is the most probable target, the versatility of the 1,4-diazepane scaffold necessitates the consideration of alternative mechanisms. Research on various diazepine derivatives has revealed a spectrum of biological activities, including:

-

Anticancer Activity: Some 1,4-diazepine derivatives have demonstrated cytotoxic effects against cancer cell lines.[5]

-

Cardiotonic Effects: Certain 1,4-diazepane derivatives have been investigated as positive inotropic agents, suggesting a potential role in modulating cardiac muscle contractility.[14][15]

-

Antibacterial and Antifungal Properties: The diazepine nucleus is also found in compounds with antimicrobial activity.[5]

These possibilities should be explored in a second phase of investigation, following a thorough examination of the primary hypothesis.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

A rigorous and logical progression of experiments is paramount to definitively characterize the mechanism of action of 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. The following phased approach ensures a systematic and resource-efficient investigation.

Phase 1: In Vitro Characterization of GABAergic Activity

The initial phase focuses on validating the primary hypothesis of GABAA receptor modulation.

1. Radioligand Binding Assays:

-

Objective: To determine if the compound binds to the benzodiazepine site on the GABAA receptor.

-

Protocol:

-

Prepare synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex).

-

Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) of the test compound to determine its binding affinity.

-

2. Electrophysiological Studies (Patch-Clamp):

-

Objective: To assess the functional effect of the compound on GABAA receptor-mediated currents.

-

Protocol:

-

Use primary cultured neurons or a cell line stably expressing GABAA receptors (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings to measure chloride currents evoked by the application of GABA.

-

Apply the test compound at various concentrations in the presence of a submaximal concentration of GABA (e.g., EC20).

-

Measure the potentiation of the GABA-evoked current by the test compound.

-

To confirm the site of action, perform experiments in the presence of a benzodiazepine site antagonist (e.g., flumazenil).

-

Caption: Electrophysiological Workflow for GABAA Receptor Modulation

Quantitative Data Summary from Phase 1:

| Assay | Parameter | Expected Outcome for a Positive Modulator |

| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar range |

| Patch-Clamp Electrophysiology | % Potentiation of GABA current | Dose-dependent increase |

| EC50 (µM) | Potency of the compound | |

| Effect of Antagonist | Reversal of potentiation |

Phase 2: In Vivo Behavioral Pharmacology

If in vitro results from Phase 1 are positive, the next logical step is to investigate the compound's effects in established animal models of CNS function.

1. Anxiolytic Activity (Elevated Plus Maze):

-

Objective: To assess the anxiety-reducing effects of the compound.

-

Protocol:

-

Administer the test compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection).

-

After a suitable pre-treatment time, place the animal in the center of an elevated plus maze, which consists of two open and two closed arms.

-

Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

-

An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.

-

2. Sedative Activity (Locomotor Activity):

-

Objective: To evaluate the potential sedative effects of the compound.

-

Protocol:

-

Administer the test compound or vehicle to rodents.

-

Place the animals individually in an open-field arena equipped with infrared beams to monitor movement.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) over a specified period (e.g., 30-60 minutes).

-

A significant decrease in locomotor activity compared to the vehicle group suggests a sedative effect.

-

3. Anticonvulsant Activity (Pentylenetetrazol-induced Seizures):

-

Objective: To determine if the compound protects against chemically induced seizures.

-

Protocol:

-

Administer the test compound or vehicle to rodents.

-

After the pre-treatment period, administer a convulsant dose of pentylenetetrazol (PTZ).

-

Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).

-

An anticonvulsant effect is demonstrated by an increase in the latency to the first seizure and/or a reduction in seizure severity.

-

Phase 3: Investigation of Secondary Hypotheses

Should the primary hypothesis be disproven, or if a more comprehensive understanding of the compound's bioactivity is desired, the following assays can be employed to investigate the secondary hypotheses.

-

Anticancer Activity: A panel of cancer cell lines (e.g., NCI-60) can be used to assess the compound's cytotoxicity using assays such as the MTT or SRB assay.

-

Cardiotonic Effects: The positive inotropic effects can be evaluated using isolated perfused heart preparations (Langendorff setup) or isolated atrial muscle strips, measuring changes in contractile force.

-

Antimicrobial Activity: The compound can be screened for its ability to inhibit the growth of various bacterial and fungal strains using standard microdilution methods to determine the minimum inhibitory concentration (MIC).

Conclusion: A Path Forward

While the precise mechanism of action of 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid remains to be definitively elucidated, its structural similarity to the well-characterized 1,4-diazepine class of compounds provides a strong foundation for a targeted and logical investigative approach. The primary hypothesis of GABAA receptor modulation is a compelling starting point, and the experimental protocols outlined in this guide offer a robust framework for its validation. By systematically progressing from in vitro target engagement and functional assays to in vivo behavioral models, researchers can build a comprehensive pharmacological profile of this novel chemical entity. This structured approach, grounded in scientific rigor, will be instrumental in uncovering the therapeutic potential of 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid and guiding its future development.

References

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

-

Diazepam - Wikipedia. Wikipedia. [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. MDPI. [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

n-(1-methyl-4,5-dihydro-[1][5][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. National Center for Biotechnology Information. [Link]

-

4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid - PubChemLite. PubChem. [Link]

-

diazepam - ClinPGx. PharmGKB. [Link]

-

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid - BIOGEN Científica. BIOGEN Científica. [Link]

-

Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][7]oxazin-7-yl)acetamides and their positive inotropic evaluation - PubMed. National Center for Biotechnology Information. [Link]

-

A pharmacological study of anticonvulsant activity of diazepam plus aspirin in the mouse. ResearchGate. [Link]

-

Diazepam - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. MDPI. [Link]

-

Diazepam - Medical Countermeasures Database - CHEMM. CHEMM. [Link]

-

Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. PubChem. [Link]

-

Compound: DIAZEPAM (CHEMBL12) - ChEMBL - EMBL-EBI. ChEMBL. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid (C16H22N2O3) [pubchemlite.lcsb.uni.lu]

- 4. jocpr.com [jocpr.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Diazepam - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Diazepam - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides and their positive inotropic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid (CAS 396105-43-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document synthesizes information from related chemical structures and established scientific principles to propose its physicochemical properties, a plausible synthetic route, and potential avenues for biological investigation. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related 1,4-diazepane derivatives.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring are known to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] The introduction of various substituents onto the diazepane ring allows for the fine-tuning of its biological and pharmacokinetic profiles.

The compound 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid incorporates a benzyl group at the N4 position and a succinamic acid moiety at the N1 position. The benzyl group can influence lipophilicity and potential interactions with aromatic binding pockets in biological targets. The succinamic acid portion introduces a carboxylic acid group, which can impact solubility and provide a handle for further chemical modifications or interactions with biological targets. Given the therapeutic precedent of both the 1,4-diazepane core and molecules containing succinamic acid motifs, this compound represents an interesting candidate for further investigation.

Physicochemical Properties

The predicted and known physicochemical properties of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid are summarized in the table below. These properties are crucial for understanding its potential behavior in biological systems and for the design of appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 396105-43-4 | N/A |

| Molecular Formula | C₁₆H₂₂N₂O₃ | N/A |

| Molecular Weight | 290.36 g/mol | N/A |

| IUPAC Name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | N/A |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in DMSO and other organic solvents (Predicted) | N/A |

| LogP | Not available | N/A |

Chemical Structure

The chemical structure of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is depicted below.

Caption: Chemical structure of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid.

Proposed Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol (Proposed):

-

Dissolution of Reactants: To a solution of 1-benzyl-1,4-diazepane (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add succinic anhydride (1.0-1.2 equivalents) portion-wise at room temperature with stirring.

-

Reaction: The reaction of an amine with succinic anhydride is typically rapid.[3] Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid.

Causality Behind Experimental Choices:

-

Solvent: An aprotic solvent is chosen to prevent any unwanted side reactions with the succinic anhydride.

-

Stoichiometry: A slight excess of succinic anhydride may be used to ensure complete conversion of the starting amine.

-

Temperature: The reaction is typically exothermic and can be run at room temperature. Cooling may be necessary for larger-scale reactions.

Characterization and Purity Assessment:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amide and carboxylic acid, N-H stretching).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Activity and Mechanism of Action (Hypothetical)

Given the lack of specific biological data for this compound, its potential activities are inferred from its structural components.

Hypothesized Biological Activities:

-

CNS Activity: The 1,4-diazepane core is a well-established pharmacophore for central nervous system (CNS) active drugs.[1][4] Therefore, this compound could potentially exhibit anxiolytic, antipsychotic, or anticonvulsant properties.

-

Anticancer Activity: Numerous heterocyclic compounds, including some 1,4-diazepine derivatives, have demonstrated anticancer properties.[5][6] The succinamic acid moiety has also been incorporated into compounds with reported antitumor activity.[7]

-

Enzyme Inhibition: The carboxylic acid group could act as a key binding element for various enzymes, suggesting potential as an enzyme inhibitor.

Proposed Mechanism of Action:

A definitive mechanism of action cannot be assigned without experimental data. However, based on related compounds, potential mechanisms could involve:

-

Receptor Modulation: Interaction with neurotransmitter receptors in the CNS, such as GABA-A receptors, which are common targets for benzodiazepines and related compounds.[8]

-

Enzyme Inhibition: Inhibition of key enzymes involved in disease pathology. For example, some succinimide derivatives are known to inhibit cholinesterases.[9]

Caption: Hypothetical signaling pathways and biological effects.

Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic applications of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, a series of in-vitro and in-vivo studies are recommended.

In-Vitro Assays

Cytotoxicity Screening (MTT Assay):

This assay is a fundamental first step to assess the general toxicity of the compound against various cell lines.[10]

Protocol:

-

Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7, HeLa, or neuronal cell lines like SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a series of dilutions of the test compound in the appropriate cell culture medium. Add the compound dilutions to the wells and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Receptor Binding Assays:

To investigate potential CNS activity, radioligand binding assays can be performed using membranes from cells expressing specific receptors of interest (e.g., GABA-A, dopamine, or serotonin receptors).

Enzyme Inhibition Assays:

If a specific enzyme target is hypothesized, a direct enzyme inhibition assay should be conducted. The specific protocol will depend on the enzyme .

In-Vivo Studies (Proposed)

Should in-vitro studies yield promising results, in-vivo studies in animal models would be the next logical step. The choice of animal model will depend on the therapeutic area of interest.[11][12][13]

Workflow for In-Vivo Evaluation:

Caption: A general workflow for in-vivo evaluation of a novel compound.

Example Animal Models:

-

Neurological Disorders: For anxiety, models such as the elevated plus-maze or light-dark box test in mice or rats can be used.[13]

-

Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor efficacy of new compounds.

Future Research Directions

The exploration of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is still in its infancy. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and reproducible synthetic protocol and full analytical characterization.

-

Broad Biological Screening: Screening the compound against a wide range of biological targets to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the key structural features required for biological activity.

-

Formulation and Drug Delivery: Investigating suitable formulations to enhance its bioavailability and therapeutic efficacy.

Conclusion

While specific data on 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is scarce, its chemical structure suggests it is a promising candidate for drug discovery research. By leveraging knowledge of the 1,4-diazepane scaffold and succinamic acid derivatives, this guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further experimental investigation is warranted to unlock the full therapeutic potential of this intriguing molecule.

References

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

MDPI. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

-

IntechOpen. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

-

PubMed. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][4][8]oxazin-7-yl)acetamides and their positive inotropic evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

SciSpace. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Animal Models of Neurological Disorders. Retrieved from [Link]

-

ResearchGate. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Retrieved from [Link]

-

PubMed. (2014). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative. Retrieved from [Link]

-

PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Pharmacological Activity of 1,4-Benzodiazepine Derivatives. Retrieved from [Link]

-

Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2018). Animal Model Systems in Neuroscience. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

-

MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

ACS Publications. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Retrieved from [Link]

-

DergiPark. (2024). Experimental Animal Models in Neurological Diseases. Retrieved from [Link]

-

SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

National Institutes of Health. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. Retrieved from [Link]

-

YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Drug Development for Nervous System Disorders: Overview of Challenges and Potential Opportunities. Retrieved from [Link]

-

ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kuey.net [kuey.net]

- 8. researchgate.net [researchgate.net]

- 9. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

"4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid" molecular structure

An In-Depth Technical Guide to 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While specific research on this molecule is not extensively published, this document synthesizes information on related 1,4-diazepane derivatives to present a scientifically grounded guide for researchers, scientists, and drug development professionals. The guide details a plausible synthetic route, robust analytical characterization methods, and explores potential biological activities based on the structural motifs present in the molecule. This document is intended to serve as a foundational resource for those interested in the synthesis and evaluation of this and similar compounds.

Introduction: The 1,4-Diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered heterocyclic structure provides a flexible yet constrained framework that can effectively present substituents for interaction with biological targets. The presence of two nitrogen atoms allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Derivatives of 1,4-diazepane have been explored for a wide range of therapeutic applications, including as antipsychotics, anxiolytics, and inhibitors of various enzymes. The benzyl group is a common substituent in pharmacologically active molecules, often contributing to hydrophobic interactions with target proteins. The butanoic acid moiety introduces a carboxylic acid group, which can enhance solubility and provide a key interaction point with biological targets through hydrogen bonding or ionic interactions.

This guide focuses on the specific derivative, 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, providing a detailed exploration of its synthesis, characterization, and potential utility in drug discovery.

Synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

The synthesis of the title compound can be logically approached through the acylation of 1-benzyl-1,4-diazepane with succinic anhydride. This method is a common and efficient way to introduce a butanoic acid moiety onto a secondary amine.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 1,4-diazepane, followed by benzylation and subsequent acylation.

"4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid" solubility data

An In-depth Technical Guide to the Solubility Assessment of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical hurdles is aqueous solubility.[1][2] Poor solubility can severely limit a compound's bioavailability, leading to inadequate drug absorption and variable therapeutic effects.[1][2][3] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary focus of pre-formulation and lead optimization studies.[2][3][4] This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid , a critical step in evaluating its potential as a therapeutic agent.

Compound Profile: 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

A thorough understanding of a compound's structure is paramount to predicting its solubility behavior.[1][3]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 396105-43-4 | [5][6][7] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [5][6] |

| Molecular Weight | 290.36 g/mol | [6] |

| Predicted XlogP | -1.5 | [8] |

The structure of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid presents several key features that will influence its solubility:

-

Ionizable Groups: The presence of a carboxylic acid and two tertiary amines within the diazepane ring suggests that the compound's solubility will be highly dependent on pH.[1] The carboxylic acid will be protonated at low pH and deprotonated (ionized) at higher pH, increasing its affinity for aqueous media. Conversely, the amines will be protonated at low pH, also enhancing solubility.

-

Hydrophobic Moiety: The benzyl group introduces a significant hydrophobic component, which will tend to decrease aqueous solubility.

-

Hydrogen Bonding: The carboxylic acid and amide carbonyl group can act as hydrogen bond acceptors, while the carboxylic acid proton can act as a donor, potentially interacting favorably with water molecules.

Given these features, a comprehensive solubility assessment across a physiologically relevant pH range is essential.

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

When evaluating the solubility of a drug candidate, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[9][10]

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[9][10][11][12] It is often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[10][12][13]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[10][14][15] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is critical for later-stage lead optimization and pre-formulation studies.[14][15]

For a definitive characterization of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, determining its thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following protocol outlines the steps for determining the thermodynamic solubility of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. This method is designed to be a self-validating system by ensuring that equilibrium is reached.

Objective: To determine the equilibrium solubility of the test compound in various aqueous buffers.

Materials:

-

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid (solid powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Acetate buffer, pH 5.0

-

HPLC or LC-MS/MS system

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Workflow Diagram:

Caption: Thermodynamic solubility determination workflow.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare the required aqueous buffers (pH 7.4, 5.0, and 3.0) and a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO) for the preparation of calibration standards.

-

Sample Preparation: Add an excess amount of solid 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid to a known volume of each buffer in separate vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[11][15] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.[16]

-

Separation of Undissolved Solid: After incubation, centrifuge the samples at high speed to pellet the excess solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility readings.

-

Quantification:

-

Prepare a series of calibration standards from the stock solution.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC or LC-MS/MS method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Data Presentation and Interpretation

The solubility data for 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid should be summarized in a clear and concise table. The following is an example with hypothetical data for illustrative purposes.

Table 1: Hypothetical Thermodynamic Solubility of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

| Buffer | pH | Solubility (µg/mL) | Solubility (µM) |

| Citrate Buffer | 3.0 | 150 | 516.6 |

| Acetate Buffer | 5.0 | 85 | 292.8 |

| PBS | 7.4 | >200 | >688.9 |

Interpretation of Hypothetical Results:

-

The hypothetical data illustrates the expected pH-dependent solubility. The increased solubility at pH 3.0 and 7.4 can be attributed to the ionization of the amine and carboxylic acid groups, respectively.

-

A commonly accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[11] Based on this hypothetical data, the compound would exhibit favorable solubility across the physiological pH range, suggesting that it may not pose significant absorption challenges related to solubility.

Conclusion and Future Directions

A thorough understanding of the solubility of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is a non-negotiable prerequisite for its advancement as a drug candidate. The protocols and frameworks outlined in this guide provide a robust methodology for obtaining high-quality, reliable thermodynamic solubility data. Should the compound exhibit poor solubility, this data will form the rational basis for formulation strategies such as salt formation, the use of co-solvents, or complexation with cyclodextrins to enhance its bioavailability.[1] Ultimately, a precise and early characterization of this critical physicochemical property will de-risk later stages of development and pave the way for successful formulation and clinical evaluation.

References

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). Alwsci.

- Solubility Test. AxisPharm.

- Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(3), 237–246.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

- Solubility Testing of Drug Candidates. Pharma.Tips. (2025-03-26).

- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.

- Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- 4-(4-BENZYL-1,4-DIAZEPAN-1-YL)-4-OXOBUTANOICACID. (n.d.). Echemi.

- 4-(4-BENZYL-1,4-DIAZEPAN-1-YL)-4-OXOBUTANOIC ACID. (n.d.). ChemicalBook.

- Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. (n.d.). PubChemLite.

- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. (n.d.). Santa Cruz Biotechnology.

- 4-oxobutanoic acid 4-(4-benzyl-1,4-diazepan-1-yl). (n.d.). ChemNet.

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. 396105-43-4 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid - CAS Database [chemnet.com]

- 8. PubChemLite - 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid (C16H22N2O3) [pubchemlite.lcsb.uni.lu]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Solubility Test | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Stability Studies of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

This guide provides a comprehensive framework for conducting robust stability studies on the compound 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. It is intended for researchers, scientists, and drug development professionals to establish the intrinsic stability of this molecule, identify potential degradation pathways, and develop a validated stability-indicating analytical method.

Introduction: Understanding the Molecule and the Imperative for Stability Testing

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, with the CAS Number 396105-43-4, is a molecule of interest in proteomics research.[1] Its chemical structure, featuring a diazepane ring, a benzyl group, an amide linkage, and a carboxylic acid moiety, suggests potential susceptibility to various environmental factors.[2][3][4] Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[5][6] The data from these studies are fundamental for determining storage conditions, retest periods, and ensuring the safety and efficacy of the final product.[7]

Molecular Structure:

Caption: Predicted hydrolytic degradation pathway.

Conclusion

This technical guide provides a robust and scientifically sound framework for conducting comprehensive stability studies on 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. By systematically evaluating the impact of various stress factors and employing a validated, stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's degradation profile. This knowledge is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic application and is a fundamental requirement for regulatory submissions. The principles and protocols outlined herein are designed to be adaptable and should be tailored based on the emergent data from the studies.

References

- 4-(4-BENZYL-1,4-DIAZEPAN-1-YL)-4-OXOBUTANOIC ACID - ChemicalBook. (n.d.).

- 4-oxobutanoic acid 4-(4-benzyl-1,4-diazepan-1-yl) - ChemNet. (n.d.).

- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | CAS 396105-43-4 | SCBT. (n.d.).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes - ResearchGate. (2021, March 1).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).

- 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid - PubChemLite. (n.d.).

- Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids - PMC - NIH. (2024, January 24).

- 4-(4-BENZYL-1,4-DIAZEPAN-1-YL)-4-OXOBUTANOICACID - Echemi. (n.d.).

- A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes | Organometallics - ACS Publications. (n.d.).

- A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. (n.d.).

- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).

- Some Basic Facts about Forced Degradation Test - Labinsights. (2023, May 8).

- Stability and compatibility study of parenteral diazepam in different storage conditions - JOCPR. (n.d.).

- Stability and compatibility study of parenteral diazepam in different storage conditions. (n.d.).

- Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations - PMC - NIH. (2022, September 27).

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(4-BENZYL-1,4-DIAZEPAN-1-YL)-4-OXOBUTANOIC ACID [chemicalbook.com]

- 3. 396105-43-4 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid - CAS Database [chemnet.com]

- 4. echemi.com [echemi.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. onyxipca.com [onyxipca.com]

Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

Abstract

In the landscape of modern drug discovery, the precise identification of a compound's biological targets is a cornerstone of successful therapeutic development. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to elucidate the potential biological targets of the novel compound, 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. By dissecting its structural motifs—a 1,4-diazepane core, a benzyl substituent, and a succinic acid derivative tail—we will explore rational, hypothesis-driven approaches to target identification. This document will detail both computational and experimental strategies, offering not just procedural steps but the scientific rationale underpinning each methodological choice. Our objective is to equip researchers with a comprehensive roadmap for transforming a promising chemical entity into a well-characterized therapeutic candidate.

Introduction: Deconstructing the Molecule to Predict its Mission

The compound 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid (CAS No: 396105-43-4) is a multifaceted small molecule, the therapeutic potential of which remains largely unexplored.[1] Its chemical architecture, however, offers significant clues to its likely biological interactions. A systematic analysis of its constituent parts is the first step in our target identification journey.

-

The 1,4-Diazepane Scaffold: This seven-membered heterocyclic ring is a privileged structure in medicinal chemistry.[2] Its most famous representatives are the benzodiazepines, a class of drugs renowned for their effects on the central nervous system (CNS).[3][4] Benzodiazepines, such as diazepam, typically exert their anxiolytic, sedative, and anticonvulsant effects by modulating the activity of GABA-A receptors.[3][5] However, the broader family of 1,4-diazepine derivatives has been associated with a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[2][6][7]

-

The Benzyl Group: This lipophilic moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, facilitating its passage across biological membranes and potentially contributing to specific binding interactions with target proteins. Notably, structurally similar compounds, specifically 2-(4-substituted benzyl-1,4-diazepan-1-yl)acetamides, have been identified as potent positive inotropic agents, suggesting a potential role in cardiovascular function.[8][9]

-

The 4-Oxobutanoic (Succinic) Acid Moiety: This dicarboxylic acid is a key intermediate in the Krebs cycle, a fundamental process of cellular energy metabolism.[10][11] Beyond its metabolic role, succinate can act as an extracellular signaling molecule by activating the G-protein coupled receptor, SUCNR1 (GPR91), which is implicated in a variety of physiological and pathological processes, including inflammation and blood pressure regulation.[12] Furthermore, derivatives of succinic acid are being explored as inhibitors of succinate dehydrogenase (Complex II) of the mitochondrial electron transport chain.[13]

This structural analysis leads to a multi-pronged hypothesis regarding the potential biological targets of our compound of interest, which can be broadly categorized as:

-

Neurological Targets: Primarily GABA-A receptors, but also other CNS receptors and enzymes.

-

Cardiovascular Targets: Including ion channels, receptors, and enzymes involved in cardiac muscle contractility.

-

Metabolic and Signaling Targets: Such as succinate dehydrogenase and the succinate receptor (SUCNR1).

The following sections will outline a comprehensive strategy to systematically investigate these hypotheses using a combination of computational and experimental approaches.

In Silico Target Prediction: Charting the Course for Experimental Validation

Before embarking on resource-intensive wet lab experiments, in silico methods provide a powerful and cost-effective means to predict potential biological targets and prioritize experimental efforts.

Ligand-Based Pharmacophore Modeling and Similarity Searching

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.

Methodology:

-

Database Selection: Utilize chemical databases such as PubChem, ChEMBL, and DrugBank to identify compounds structurally related to 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid.[5][14][15]

-